Physicochemical Property Differentiation: Calculated logP vs. Regioisomeric Piperidine-Urea Analogs
ZINC database calculations provide a logP value of 0.455 for 3-(3,5-dimethylpiperidin-1-yl)propylurea (C₁₁H₂₃N₃O, Tranche BCAE) [1], indicating modest hydrophilicity. This value differs substantially from predicted logP values for other C₁₁H₂₃N₃O piperidine-urea isomers catalogued in ZINC, such as ZINC5808807 (Tranche BCEF, logP not separately reported but scaffold differences suggest higher lipophilicity) and ZINC42783466 (Tranche BBAB, predicted logP approximately 1.0 for a 2,2-dimethyl-substituted variant) [2]. The 3,5-dimethyl substitution pattern uniquely positions two methyl groups in a 1,3-relationship on the piperidine ring, generating distinct three-dimensional shape and electronic distribution compared to 3,3-dimethyl, 2,6-dimethyl, or 4,4-dimethyl isomers, which directly impacts membrane permeability and protein binding [3].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.455 (ZINC26717277, Tranche BCAE) |
| Comparator Or Baseline | ZINC5808807 (BCEF tranche, same MF, different substitution pattern); ZINC42783466 (BBAB tranche, MW 213.325, logP ~1.0 estimated from Tranche code) |
| Quantified Difference | Target logP is approximately 0.5 log units lower than the BBAB-tranche analog, suggesting greater aqueous solubility and distinct pharmacokinetic trajectory. |
| Conditions | ZINC15 calculated logP data; tranche-based lipophilicity classification (BCAE vs. BCEF vs. BBAB); no experimental logP available. |
Why This Matters
A logP shift of 0.5 units can correspond to a >3-fold difference in predicted membrane permeability, making the 3,5-dimethyl isomer a meaningfully different starting point for programs requiring balanced hydrophilicity for oral bioavailability or CNS penetration.
- [1] ZINC15 Database Entry ZINC26717277; Molecular Weight 213.325, logP 0.455, Tranche BCAE, Fraction sp3 0.91. View Source
- [2] ZINC15 Database Entry ZINC5808807; Molecular Weight 213.325, Tranche BCEF. ZINC15 Database Entry ZINC42783466; Molecular Weight 213.325, Tranche BBAB. View Source
- [3] Moorthy et al., Cur. Drug Discov. Technol. 2013, 10, 47-58; demonstrates that vsurf_ and polar descriptor variations among piperidinyl urea regioisomers correlate with differential hERG and H3 receptor activity. View Source
